

(S)-pantolactone chemical structure and stereochemistry

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Compound of Interest

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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-Pantolactone

Authored by: A Senior Application Scientist

Introduction

(S)-Pantolactone, a chiral γ -butyrolactone, is a molecule of significant interest within the pharmaceutical and fine chemical industries. Its importance stems primarily from its role as a crucial chiral building block in the synthesis of biologically active molecules, most notably the B-complex vitamin, pantothenic acid (Vitamin B5), and its derivatives like Dexpanthenol.[1][2][3] The stereochemistry of pantolactone is paramount, as only the (R)-enantiomer leads to the biologically active form of pantothenic acid.[4] This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of (S)-pantolactone, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

(S)-Pantolactone, systematically named (S)-Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a five-membered lactone ring with a hydroxyl group and two methyl groups.[5][6][7] The

presence of a stereocenter at the C3 position gives rise to two enantiomers: (S)-pantolactone and (R)-pantolactone.

Key Structural Features

The foundational structure of (S)-pantolactone consists of a γ -butyrolactone core. This heterocyclic motif is characterized by a carbonyl group at the C1 position and an oxygen atom within the five-membered ring. The C4 position is substituted with a gem-dimethyl group, which introduces steric hindrance and influences the molecule's reactivity. The critical stereogenic center is located at the C3 position, bearing a hydroxyl group. The spatial arrangement of this hydroxyl group defines the molecule's absolute configuration and its subsequent utility in stereospecific syntheses.

Diagram: Chemical Structure of (S)-Pantolactone

Caption: 2D representation of the (S)-pantolactone structure.

Physicochemical Properties

The physical and chemical properties of (S)-pantolactone are crucial for its handling, purification, and application in synthesis.

Property	Value	Source
Molecular Formula	C6H10O3	[5][7][8]
Molecular Weight	130.14 g/mol	[5][7][8]
CAS Number	5405-40-3	[5][6][7]
Appearance	White to off-white crystals or solid	[6][9]
Melting Point	89-93 °C	[6]
Boiling Point	120-122 °C at 15 mmHg	[6]
Optical Activity	$[\alpha]_{22/D} +50.0^\circ$ (c = 0.5 in H2O)	[6]
Solubility	Soluble in water, chloroform, and methanol.	[9][10]

Stereochemistry and Absolute Configuration

The stereochemistry of pantolactone is the cornerstone of its utility in the synthesis of chiral molecules. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of the stereocenter at C3.

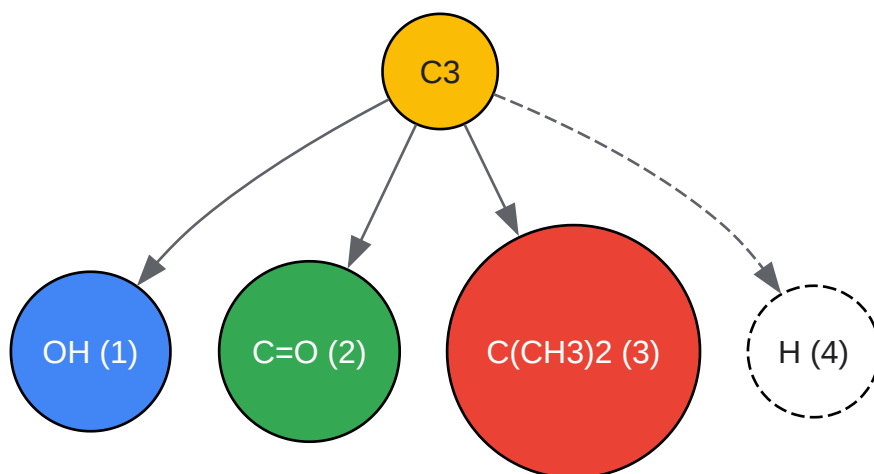
Assigning the (S) Configuration

To determine the absolute configuration of (S)-pantolactone, the substituents attached to the chiral carbon (C3) are ranked based on atomic number:

- -OH (Oxygen): Highest priority.
- -C(=O)O- (Carbonyl group of the lactone): Second highest priority.
- -C(CH₃)₂- (Quaternary carbon of the lactone): Third highest priority.
- -H (Hydrogen): Lowest priority.

When viewing the molecule with the lowest priority group (hydrogen) pointing away from the observer, the sequence from the highest to the lowest priority substituents (1 to 3) proceeds in a counter-clockwise direction. This arrangement defines the (S) configuration.

Diagram: CIP Priority Assignment for (S)-Pantolactone



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Caption: Cahn-Ingold-Prelog priority of substituents at the C3 stereocenter.

The dextrorotatory nature of (S)-pantolactone, indicated by the "(+)" sign, is an experimentally determined property and does not have a direct correlation with the (S) or (R) designation.

Synthesis and Enantioselective Production

Racemic pantolactone can be synthesized through various methods, such as the condensation of isobutyraldehyde with formaldehyde followed by reaction with hydrocyanic acid.^[10]

However, for applications in drug development, enantiomerically pure (S)- or (R)-pantolactone is required. The production of enantiopure pantolactone is a critical step and can be achieved through several strategies.

Enantioselective Synthesis

One notable approach to the enantioselective synthesis of (S)-pantolactone involves a stereoselective Prins reaction.^{[1][11]} This method utilizes a chiral auxiliary, such as (1R,2S)-ephedrine, to control the stereochemical outcome of the reaction, leading to the formation of (S)-(+)-pantolactone with high enantiomeric excess.^{[1][11]} The advantage of such a synthetic route is the ability to produce the desired enantiomer directly, avoiding the need for resolution steps.

Workflow: Enantioselective Synthesis via Prins Reaction



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Caption: Key stages in the enantioselective synthesis of (S)-pantolactone.

Resolution of Racemic Pantolactone

An alternative and industrially significant method for obtaining enantiopure pantolactone is the resolution of a racemic mixture. This can be accomplished through chemical or enzymatic means. Enzymatic resolution, in particular, offers a highly efficient and environmentally friendly approach. For instance, a multi-enzymatic cascade has been developed for the deracemization of dl-pantolactone to produce d-pantolactone (the (R)-enantiomer) with high optical purity.[12] This process typically involves the selective transformation of one enantiomer, allowing for the separation of the desired enantiomer.

Applications in Drug Development and Research

The primary application of (S)-pantolactone's enantiomer, (R)-pantolactone, is as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, such as dexpanthenol.[2][3] These compounds are essential for various metabolic functions.

Beyond its role in vitamin synthesis, pantolactone and its derivatives are gaining attention in other areas of drug discovery. For example, derivatives of D-(-)-pantolactone have been designed and synthesized as novel inhibitors of fatty acid synthase (FAS), an enzyme implicated in obesity and cancer.[13] Furthermore, the chiral nature of pantolactone makes it a valuable chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of new chiral centers in a target molecule.[2]

Conclusion

(S)-Pantolactone is a fundamentally important chiral molecule with a well-defined chemical structure and stereochemistry. Its value in the pharmaceutical and fine chemical industries is intrinsically linked to its stereochemical identity. A thorough understanding of its structure, properties, and enantioselective synthesis is crucial for its effective application in the development of new therapeutics and other advanced materials. The continued exploration of novel synthetic routes and applications for pantolactone derivatives promises to expand its role in scientific research and development.

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